![molecular formula C18H22N2O B10833567 2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol is a complex organic compound featuring a bicyclic heptane structure fused with an imidazopyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common method is the Diels-Alder reaction, which involves the cycloaddition of a furan with an olefinic or acetylenic dienophile
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反应分析
Types of Reactions
2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted alcohols .
科学研究应用
2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and polymers.
作用机制
The compound exerts its effects primarily through antagonism of chemokine receptors, specifically CXCR2. By binding to these receptors, it inhibits the signaling pathways that promote cancer cell migration and metastasis. This involves blocking the interaction between the receptor and its ligands, such as interleukin-8, thereby preventing downstream signaling events that lead to tumor progression .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Another compound with a similar bicyclic structure, used as a CXCR2 antagonist.
Camphor: A naturally occurring bicyclic compound with various medicinal applications.
Sordarins: A class of antifungal agents featuring a bicyclic core.
Uniqueness
2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol is unique due to its specific combination of a bicyclic heptane structure with an imidazopyridine moiety, which confers selective antagonistic activity towards CXCR2. This specificity makes it a promising candidate for targeted cancer therapies .
属性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C18H22N2O/c21-18(15-8-11-1-2-13(15)7-11)17-14(12-3-4-12)5-6-20-10-19-9-16(17)20/h5-6,9-13,15,18,21H,1-4,7-8H2 |
InChI 键 |
AYNGHFYFVHELEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C3=CN=CN3C=C2)C(C4CC5CCC4C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

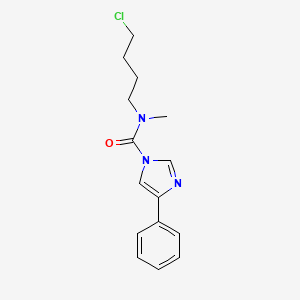
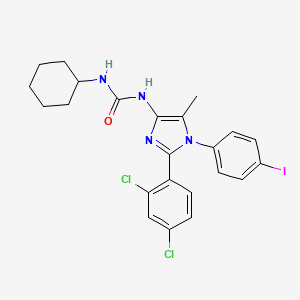
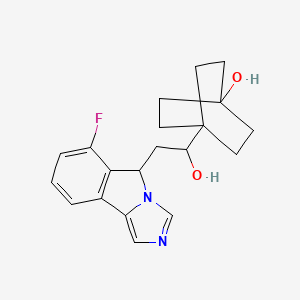
![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
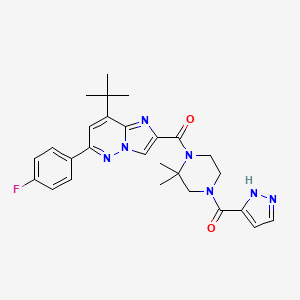
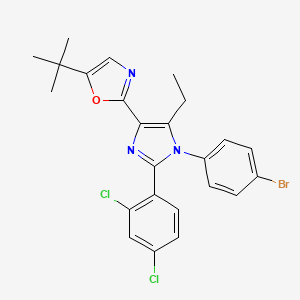
![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
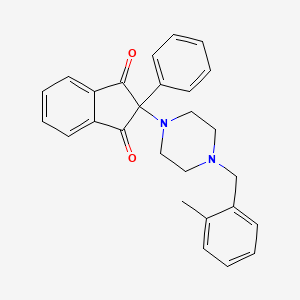
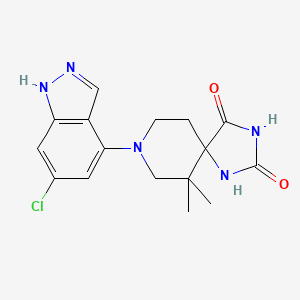
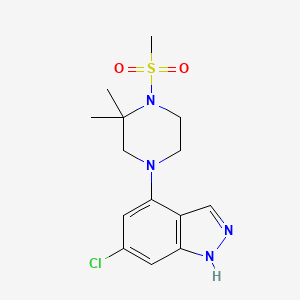

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
